molecular formula C24H34N2O B108811 Bepridil CAS No. 64706-54-3

Bepridil

Cat. No.: B108811
CAS No.: 64706-54-3
M. Wt: 366.5 g/mol
InChI Key: UIEATEWHFDRYRU-UHFFFAOYSA-N
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Description

Bepridil is a tertiary amine in which the substituents on nitrogen are benzyl, phenyl and 3-(2-methylpropoxy)-2-(pyrrolidin-1-yl)propyl. It has a role as a vasodilator agent, an anti-arrhythmia drug, an antihypertensive agent and a calcium channel blocker. It is a tertiary amine and a member of pyrrolidines.
A long-acting, non selective, calcium channel blocker with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist. It is no longer marketed in the United States, as it has been implicated in causing ventricular arrhythmias (ie. Torsade de pointes).
A long-acting calcium-blocking agent with significant anti-anginal activity. The drug produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist.

Scientific Research Applications

Bradycardia Induction

Bepridil has been studied for its effects on heart rate, specifically its ability to induce persistent bradycardia. Research conducted on isolated sino-atrial tissue from rabbit hearts and in vivo on dogs demonstrated that this compound reduces heart rate by acting directly on the sinus node. This effect is attributed to alterations in the action potential duration and the ionic currents in the heart (Beaughard et al., 1982).

Antiviral Properties Against SARS-CoV-2

Recent studies have highlighted this compound's potential in fighting COVID-19. Computational docking analysis identified this compound as a potent inhibitor of SARS-CoV-2, exhibiting significant antiviral activity in mammalian cell lines. This discovery suggests this compound's potential utility in clinical treatments for COVID-19 (Vatansever et al., 2021).

Cardiac Sodium Channels Regulation

This compound has been observed to impact cardiac ion channels, particularly the voltage-gated Na+ channel. Studies on isolated neonatal rat cardiomyocytes and human Nav1.5 channel expression systems revealed this compound's long-term effect on Na+ channels, suggesting its role in anti-electrical remodeling (Kang et al., 2009).

Calcium Channel Blockade and Anti-Ischemic Effects

The calcium antagonist properties of this compound, alongside its direct negative chronotropic, dromotropic, inotropic, and vasodilatory actions, contribute to its significant anti-ischemic and antianginal effects. This pharmacological profile underlines its therapeutic use in conditions like stable angina pectoris (Hollingshead et al., 1992).

Inhibition of Inward-Rectifier Potassium Channel

Investigations into this compound's antiarrhythmic effects revealed its role in inhibiting the inward-rectifier potassium current in neonatal rat cardiomyocytes. This inhibition was found to be more potent during long-term application, implicating the calmodulin kinase II pathway in this process (Ma et al., 2016).

Sodium Current Inhibition in Cardiac Cells

This compound's interaction with sodium channels in cardiac cells has been explored, showing its ability to produce a tonic block and shift the inactivation curve, thus impacting the cardiac action potential. This suggests a potential therapeutic application in managing cardiac arrhythmias (Nawada et al., 1995).

Pharmacology in Antiarrhythmic Therapy

This compound's multiple therapeutic actions, including calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition, have been extensively studied. These actions confer it a significant role in antiarrhythmic therapy, particularly in conditions like ventricular arrhythmias (Gill et al., 1992).

Atrial Fibrillation Conversion

Research has shown this compound's effectiveness in converting persistent atrial fibrillation to sinus rhythm, indicating its potential in the treatment of cardiac arrhythmias (Fujiki et al., 2003).

Efficacy Against Filoviruses

A study on the efficacy of this compound in a mouse model of Marburg virus disease revealed its broad-spectrum anti-filovirus activity, encouraging further investigation into its use as a therapeutic agent for such infections (DeWald et al., 2018).

Modulation of KATP Channels and Cardioprotection

This compound's unique ability to open mitochondrial KATP channels and block sarcolemmal KATP channels has been linked to its direct cardioprotective effects, highlighting its potential in mitigating ischemic injury while managing arrhythmias (Sato et al., 2006).

Free Radical Scavenging Activity

This compound's capacity as a scavenger of free radicals, particularly .OH radicals, has been demonstrated. This property is believed to contribute to its therapeutic activity in myocardial ischemia (Constantin et al., 1990).

Electrophysiological Impact on Myocardial Fibers

The effects of this compound on the electrophysiological properties of isolated canine and rabbit myocardial fibers have been investigated, revealing its influence on action potential amplitude and duration, as well as on the maximum diastolic potential (Kato & Singh, 1986).

Pharmacokinetic Properties in Atrial Fibrillation

A population pharmacokinetics study highlighted age as a contributing factor to the apparent clearance of this compound in patients with atrial fibrillation, providing insights into its dose-concentration relationship and the risk factors for excessive QT prolongation (Shiga et al., 2013).

Mechanism of Action

Mode of Action

Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition has been demonstrated in isolated myocardial and vascular smooth muscle preparations, where both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response were significantly reduced by this compound . This compound also blocks both voltage and receptor-operated calcium channels .

Biochemical Pathways

This compound primarily exerts its effects by inhibiting Na+/K+ movement and regulating the Na+/Ca2+ exchange . This regulation of ion movement affects various biochemical pathways, leading to significant hemodynamic effects . The detailed gene expression profiles and metabolic responses to this compound treatment are complex and require further investigation .

Pharmacokinetics

This compound is completely absorbed from the gastrointestinal tract, but first-pass extraction reduces oral bioavailability to approximately 60% . After single-dose administration, the elimination half-life of this compound averages 33 hours . Upon multiple dosing, a half-life of 42 hours is found . This compound is completely metabolized, presumably by hepatic oxidative processes . A total of 17 metabolites have been identified, but the contribution of any of these metabolites to the observed clinical response is currently unclear .

Result of Action

The action of this compound results in significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities . This compound regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works .

Action Environment

The action of this compound can be influenced by environmental factors such as polypharmacy . Polypharmacy, defined as the concurrent use of over six drugs, is common in the treatment of heart failure . Unpredictable drug interactions with this compound may occur, leading to an increase in plasma this compound concentrations . Therefore, plasma this compound concentrations should be periodically monitored for safe use in patients with heart failure .

Safety and Hazards

Bepridil is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future clinical research will help to further define the position of Bepridil as an antianginal treatment relative to the traditional calcium antagonists . In the interim, this compound is indicated for the treatment of patients with angina refractory to or intolerant of other agents .

Biochemical Analysis

Biochemical Properties

Bepridil interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It has been found to inhibit the SARS-CoV-2 main protease (MPro), which is essential for the virus’s life cycle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It has been shown to inhibit the cytopathogenic effect induced by SARS-CoV-2 in Vero E6 cells and A549 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms . It inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . This inhibition of calcium ion influx is one of the ways this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been shown to inhibit the SARS-CoV-2 virus in a dose-dependent manner, suggesting that the compound’s stability and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to possess significant anti-SARS-CoV-2 activity in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it may also affect its localization or accumulation .

Subcellular Localization

It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEATEWHFDRYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate)
Record name Bepridil [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022663
Record name Bepridil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, 6.55e-03 g/L
Record name Bepridil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01244
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Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels. Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. This has been demonstrated in isolated myocardial and vascular smooth muscle preparations in which both the slope of the calcium dose response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil. In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin. Bepridil regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works.
Record name Bepridil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

64706-54-3
Record name Bepridil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64706-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepridil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepridil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bepridil
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Record name BEPRIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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